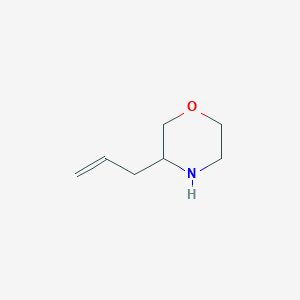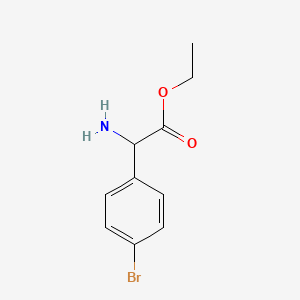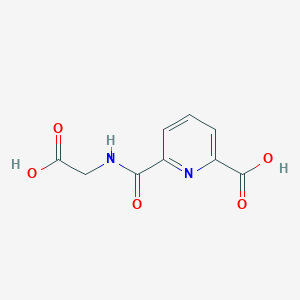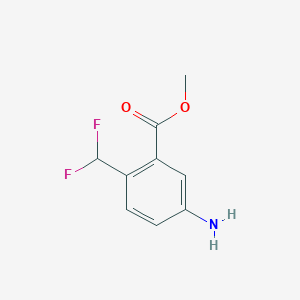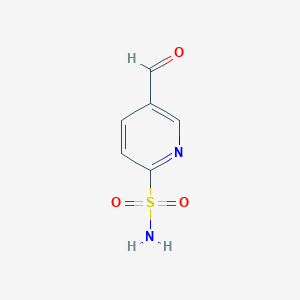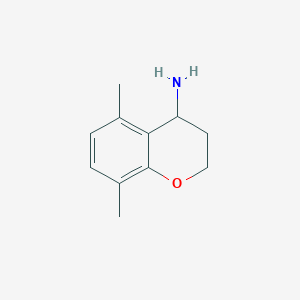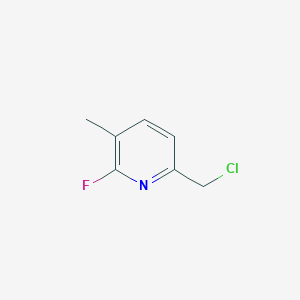![molecular formula C16H27NO4 B13030476 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid is an organic compound with the molecular formula C14H27N3O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in chemical synthesis and research due to its interesting structural properties and reactivity .
Méthodes De Préparation
The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions. The spirocyclic structure imparts unique conformational properties, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid include:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of functional groups.
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid: This compound has a smaller ring size, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C16H27NO4 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-5-8-16(11-17)7-4-6-12(10-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Clé InChI |
ABXBTHDTYAQEGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


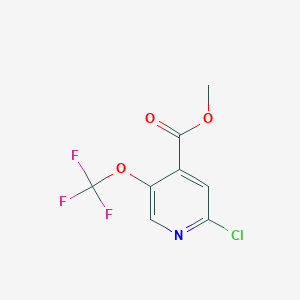


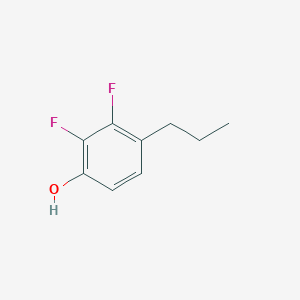
![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
